Bis(2-butyloctyl) butanedioate
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Overview
Description
Bis(2-butyloctyl) butanedioate is a chemical compound with the molecular formula C28H54O4. It is an ester derived from butanedioic acid (also known as succinic acid) and 2-butyloctanol. This compound is known for its unique structural properties, which make it useful in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis(2-butyloctyl) butanedioate typically involves the esterification of butanedioic acid with 2-butyloctanol. The reaction is usually carried out in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is heated to facilitate the removal of water, which drives the reaction to completion. The product is then purified by distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous esterification processes. These processes use large-scale reactors and efficient separation techniques to maximize yield and purity. The use of advanced catalysts and optimized reaction conditions ensures the efficient production of the compound.
Chemical Reactions Analysis
Types of Reactions
Bis(2-butyloctyl) butanedioate can undergo various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed in the presence of water and an acid or base catalyst, yielding butanedioic acid and 2-butyloctanol.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the ester into alcohols or other reduced forms.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Hydrolysis: Butanedioic acid and 2-butyloctanol.
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or other reduced derivatives.
Scientific Research Applications
Bis(2-butyloctyl) butanedioate has several applications in scientific research:
Chemistry: Used as a plasticizer in polymer chemistry to enhance the flexibility and durability of polymers.
Biology: Investigated for its potential use in biological systems as a biocompatible material.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of high-performance lubricants and plasticizers for flexible polymers.
Mechanism of Action
The mechanism of action of bis(2-butyloctyl) butanedioate involves its interaction with molecular targets through its ester functional groups. These interactions can lead to changes in the physical properties of materials, such as increased flexibility and reduced brittleness. In biological systems, the compound may interact with cellular membranes, enhancing the delivery of therapeutic agents.
Comparison with Similar Compounds
Similar Compounds
Bis(2-ethylhexyl) butanedioate: Another ester of butanedioic acid, used as a plasticizer.
Bis(2-butyloctyl) phthalate: Similar in structure but derived from phthalic acid, used in similar applications.
Uniqueness
Bis(2-butyloctyl) butanedioate is unique due to its specific ester structure, which imparts distinct physicochemical properties. Its branched alkyl chains provide significant hydrophobicity and lipophilicity, making it highly suitable for applications requiring these properties .
Properties
CAS No. |
488831-08-9 |
---|---|
Molecular Formula |
C28H54O4 |
Molecular Weight |
454.7 g/mol |
IUPAC Name |
bis(2-butyloctyl) butanedioate |
InChI |
InChI=1S/C28H54O4/c1-5-9-13-15-19-25(17-11-7-3)23-31-27(29)21-22-28(30)32-24-26(18-12-8-4)20-16-14-10-6-2/h25-26H,5-24H2,1-4H3 |
InChI Key |
WCOODKZIRYHJJA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(CCCC)COC(=O)CCC(=O)OCC(CCCC)CCCCCC |
Origin of Product |
United States |
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